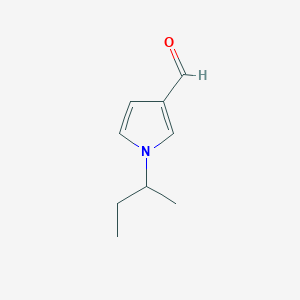![molecular formula C38H44P2 B12890922 (R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890922.png)
(R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is a chiral diphosphine ligand known for its high enantioselectivity and reactivity in various organic reactions. This compound is widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions, due to its ability to form stable complexes with metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Preparation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate aryl halides and boronic acids.
Introduction of Phosphine Groups: The phosphine groups are introduced via a reaction with chlorophosphines, such as chlorodiphenylphosphine, in the presence of a base like triethylamine.
Cyclohexyl Substitution: The cyclohexyl groups are added through a substitution reaction, often using cyclohexylmagnesium bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large-scale synthesis of the biphenyl backbone and chlorophosphines.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Isolation: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperatures, and aqueous conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, and inert atmosphere.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphine derivatives.
科学的研究の応用
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of chiral drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which ®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves:
Formation of Metal Complexes: The compound forms stable complexes with transition metals, facilitating various catalytic reactions.
Activation of Substrates: The metal-ligand complex activates substrates, increasing their reactivity and enabling selective transformations.
Chiral Induction: The chiral nature of the ligand induces enantioselectivity in the reactions, leading to the formation of chiral products.
類似化合物との比較
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral diphosphine ligand with high enantioselectivity.
Diphosphine Ligands: A broad class of ligands with two phosphine groups linked by a backbone.
PhDave-Phos: A diphenylphosphino ligand with a different backbone structure.
Uniqueness
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific chiral structure, which provides high enantioselectivity and stability in catalytic reactions. Its cyclohexyl groups also contribute to its distinct steric and electronic properties, differentiating it from other similar ligands.
特性
分子式 |
C38H44P2 |
|---|---|
分子量 |
562.7 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2-diphenylphosphanyl-6-methylphenyl)-3-methylphenyl]phosphane |
InChI |
InChI=1S/C38H44P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h3-4,7-10,15-22,27-28,33-34H,5-6,11-14,23-26H2,1-2H3 |
InChIキー |
LYGKPHGURUWDCX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)








![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)

